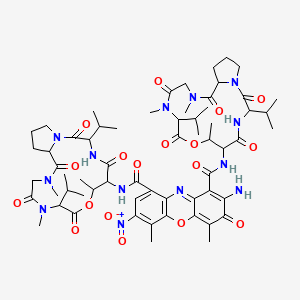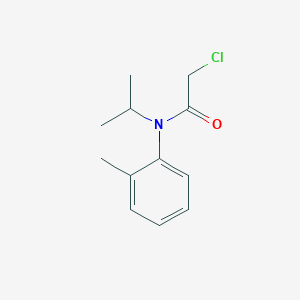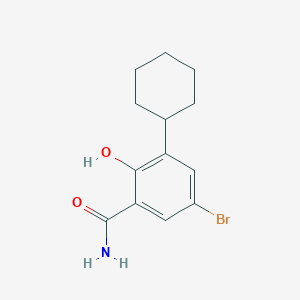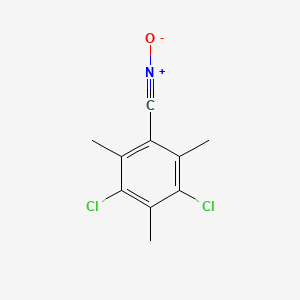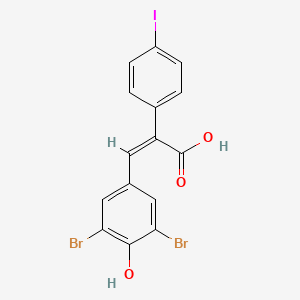
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione is a synthetic organic compound derived from naphthoquinone. This compound is part of the 1,4-naphthoquinone family, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-piperazin-1-ylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反応の分析
Types of Reactions
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of 2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative stress in cells, leading to cell damage and death. It also interacts with specific molecular targets such as enzymes and receptors, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentyl group instead of a piperazinyl group.
2-Chloro-3-((4-methylphenyl)amino)naphthalene-1,4-dione: Contains a 4-methylphenyl group instead of a piperazinyl group.
Uniqueness
2-Chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione is unique due to its piperazinyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
6956-30-5 |
|---|---|
分子式 |
C16H18ClN3O2 |
分子量 |
319.78 g/mol |
IUPAC名 |
2-chloro-3-(2-piperazin-1-ylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-14(19-7-10-20-8-5-18-6-9-20)16(22)12-4-2-1-3-11(12)15(13)21/h1-4,18-19H,5-10H2 |
InChIキー |
NSSMXCNEKHURJO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

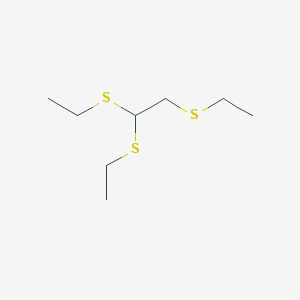
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
